Unraveling the Complexity: A Technical Guide to the Crystal Structure of Bismuth Subnitrate
Unraveling the Complexity: A Technical Guide to the Crystal Structure of Bismuth Subnitrate
For Researchers, Scientists, and Drug Development Professionals
Bismuth subnitrate, a compound with a long history in medicine, is not a single, monolithic entity but rather a family of basic bismuth nitrates. Its therapeutic efficacy and physicochemical properties are intrinsically linked to its complex crystal structure. This technical guide provides an in-depth analysis of the crystallographic data reported for bismuth subnitrate and related species, offering a consolidated resource for researchers in materials science and drug development.
The Core Structural Motif: Hexanuclear Bismuth Cations
The fundamental building blocks of most characterized basic bismuth nitrates are hexanuclear bismuth-oxo/hydroxo cluster cations. The two most prevalent clusters are [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ .[1][2][3] These clusters consist of six bismuth atoms at the vertices of an octahedron, with oxygen and hydroxide (B78521) groups capping the faces. The overall charge of these complex cations is balanced by nitrate (B79036) anions. The specific arrangement of these clusters and the nitrate ions dictates the final crystal structure.
Commercial bismuth subnitrate is often represented by the formula Bi₅O(OH)₉(NO₃)₄ .[4][5][6][7] However, crystallographic studies often reveal structures based on the aforementioned hexanuclear clusters.
Crystallographic Data of Basic Bismuth Nitrates
The hydrolysis of bismuth(III) nitrate under varying conditions can lead to the crystallization of several distinct phases. The crystallographic data for some of these key compounds are summarized below, providing a basis for comparison and identification.
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| --INVALID-LINK-- | Monoclinic | P2₁/n | 9.2516(6) | 13.4298(9) | 17.8471(14) | 90 | 94.531(6) | 90 | 2210.5(3) | [8][9][10] |
| [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O | Monoclinic | P2₁/n | 9.0149(3) | 16.9298(4) | 15.6864(4) | 90 | 90.129(3) | 90 | 2394.06(12) | [8][9][10] |
| [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO][{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₄}·4DMSO] | Triclinic | P1 | 20.3804(10) | 20.3871(9) | 34.9715(15) | 76.657(4) | 73.479(4) | 60.228(5) | 12021.7(9) | [8][10] |
| [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅ | Monoclinic | P2₁ | 15.850(3) | 14.986(3) | 18.230(4) | 90 | 107.329(17) | 90 | 4133.6 | [11] |
| [Bi₆O₄(OH)₄]₀.₅₄[Bi₆O₅(OH)₃]₀.₄₆(NO₃)₅.₅₄ | Trigonal | R3 | 15.1865(1) | 15.1865(1) | 15.8416(1) | 90 | 90 | 120 | N/A | [11][12] |
Note: Data for the trigonal system is presented with a hexagonal setting.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of bismuth subnitrate variants typically involves chemical synthesis followed by crystallographic analysis.
Synthesis of Basic Bismuth Nitrate Crystals
A common method for synthesizing crystalline basic bismuth nitrates is through the hydrolysis of a bismuth(III) nitrate salt.[8][9]
Objective: To produce single crystals of basic bismuth nitrate suitable for X-ray diffraction analysis.
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Nitric acid (HNO₃)
-
Deionized water
-
Organic solvents (e.g., Dimethyl sulfoxide (B87167) - DMSO, as used in some studies)[8]
Procedure:
-
Preparation of Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in a dilute nitric acid solution. The acidic medium is necessary to prevent premature precipitation of bismuth salts.
-
Hydrolysis: The hydrolysis is induced by carefully adjusting the pH of the solution, often through the addition of a base or by increasing the water concentration, which promotes the formation of the polynuclear [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ cations.[2]
-
Crystallization: The resulting solution is then allowed to stand, often for an extended period, to facilitate slow crystallization. The specific conditions, such as temperature and concentration, will influence the final crystalline phase obtained.[12] For example, crystallization from different solvents like DMSO can lead to the formation of different polynuclear clusters.[8]
-
Crystal harvesting: The formed crystals are then separated from the mother liquor, washed, and dried.
X-ray Diffraction (XRD) Analysis
Powder X-ray Diffraction (PXRD) is used for phase identification of the bulk material, while Single-Crystal X-ray Diffraction (SCXRD) is employed for the precise determination of the crystal structure.
Objective: To obtain the unit cell parameters, space group, and atomic coordinates of the synthesized crystals.
Instrumentation:
-
Powder X-ray Diffractometer
-
Single-Crystal X-ray Diffractometer
Procedure:
-
Sample Preparation: For PXRD, the crystalline sample is finely ground to a homogenous powder.[4] For SCXRD, a suitable single crystal is selected and mounted on the diffractometer.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of angles.
-
Phase Identification (PXRD): The experimental powder pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[13]
-
Structure Solution and Refinement (SCXRD/PXRD): The collected diffraction data is used to solve the crystal structure. For complex or multiphase samples, Rietveld refinement of powder diffraction data is a powerful technique to determine structural parameters.[11][14] This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.
Experimental Workflow for Crystal Structure Analysis
The logical flow from synthesis to final structural determination can be visualized as follows:
Caption: Workflow for Bismuth Subnitrate Crystal Structure Determination.
This guide consolidates the current understanding of the crystal structure of bismuth subnitrate, highlighting its polymorphic nature. The provided data and protocols serve as a valuable resource for researchers aiming to synthesize, characterize, and ultimately harness the properties of this important pharmaceutical compound.
References
- 1. In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00985E [pubs.rsc.org]
- 5. Bismuth Subnitrate | Bi5H9N4O22 | CID 73415757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BISMUTH SUBNITRATE - Ataman Kimya [atamanchemicals.com]
- 7. Bismuth oxynitrate - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates - Inorganic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of the crystal structure of a basic bismuth(iii) nitrate with the composition [Bi6O4(OH)4]0.54(1)[Bi6O5(OH)3]0.46(1)(NO3)5.54(1) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
